4,6-Dichloro-2-(pyridin-4-yl)pyrimidine
Overview
Description
4,6-Dichloro-2-(pyridin-4-yl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
Pyrimidines, the class of compounds to which it belongs, are known to interact with various biological targets, including enzymes and receptors involved in cellular processes .
Mode of Action
The mode of action of 4,6-Dichloro-2-(pyridin-4-yl)pyrimidine involves the interaction with its targets, leading to changes at the molecular level . The compound’s electron-deficient pyrimidine ring makes it susceptible to nucleophilic aromatic substitution reactions . This allows the introduction of different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .
Biochemical Pathways
Pyrimidines are known to play crucial roles in various biochemical pathways, including dna and rna synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules in the environment. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that these conditions may help maintain its stability.
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(pyridin-4-yl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 2-chloropyrimidine with 4-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2-(pyridin-4-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Typical conditions involve the use of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used. The reactions are typically carried out in solvents like toluene or ethanol.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines with functional groups like amino, thio, or alkoxy groups.
Coupling Reactions:
Scientific Research Applications
4,6-Dichloro-2-(pyridin-4-yl)pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and in the treatment of other diseases.
Industry: It is used in the synthesis of agrochemicals and materials with specific properties, such as electronic and optical materials.
Comparison with Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar in structure but with a methyl group at position 6.
4,6-Dichloropyrimidine: Lacks the pyridinyl group at position 2.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom at position 2.
Uniqueness: 4,6-Dichloro-2-(pyridin-4-yl)pyrimidine is unique due to the presence of both chlorine atoms and the pyridinyl group, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile modifications and applications in various fields.
Properties
IUPAC Name |
4,6-dichloro-2-pyridin-4-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3/c10-7-5-8(11)14-9(13-7)6-1-3-12-4-2-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNACOVNGDGOWDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623166 | |
Record name | 4,6-Dichloro-2-(pyridin-4-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89508-48-5 | |
Record name | 4,6-Dichloro-2-(4-pyridinyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89508-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-2-(pyridin-4-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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